molecular formula C23H25ClN2O5 B5424461 3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid

3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid

Cat. No.: B5424461
M. Wt: 444.9 g/mol
InChI Key: HTRIXYKFHNYLAB-MOSHPQCFSA-N
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Description

3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a benzoyl group, and a propanoic acid moiety

Properties

IUPAC Name

3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-15(2)14-31-19-9-5-17(6-10-19)22(29)26-20(23(30)25-12-11-21(27)28)13-16-3-7-18(24)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRIXYKFHNYLAB-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chlorophenyl Group: This can be achieved through the chlorination of a suitable aromatic precursor.

    Introduction of the Benzoyl Group: This step involves the acylation of the intermediate compound with 4-(2-methylpropoxy)benzoyl chloride.

    Formation of the Prop-2-enoyl Group: This can be done through a condensation reaction with an appropriate enoyl precursor.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl group but lacks the benzoyl and enoyl groups.

    4-(2-Methylpropoxy)benzoic acid: This compound contains the benzoyl group but lacks the chlorophenyl and enoyl groups.

Uniqueness

3-[[(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

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